(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
This compound features a central piperazine ring substituted with a 1-phenyl-1H-tetrazol-5-ylmethyl group and a thiophen-2-ylmethanone moiety. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity, while the thiophene and phenyl groups contribute to aromatic interactions in biological targets . Its synthesis likely involves multi-step reactions, including tetrazole formation via aryl aniline, sodium azide, and triethyl orthoformate, followed by coupling with piperazine derivatives . Characterization methods include IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-17(15-7-4-12-25-15)22-10-8-21(9-11-22)13-16-18-19-20-23(16)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVIIBBACQSODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis.
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, via non-covalent interactions . These interactions can lead to changes in the protein’s function, potentially influencing cellular processes such as inflammation and apoptosis.
Biochemical Pathways
Given its target, it is likely that it influences pathways related toinflammation and apoptosis . These pathways play a significant role in various biological processes and diseases, including cancer and tuberculosis.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means that the compound is likely to be well absorbed and distributed throughout the body, metabolized appropriately, and excreted efficiently.
Result of Action
The compound has shown significant cytotoxic effects, with an IC50 value close to that of the standard drug. This suggests that the compound is effective at killing cells at relatively low concentrations. It has been found to induce apoptosis in BT-474 cells, a breast cancer cell line.
Biological Activity
The compound (4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features several key functional groups:
- Tetrazole ring : Known for its stability and biological activity.
- Piperazine ring : Often involved in drug design due to its ability to interact with various biological targets.
- Thiophene moiety : Contributes to the compound's pharmacological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The tetrazole moiety can mimic carboxylic acids, allowing for binding to enzymes or receptors, which can modulate their activity. This interaction may lead to various biological effects, including:
- Enzyme inhibition : The compound may inhibit enzymes critical for disease progression.
- Receptor modulation : It may alter receptor activity, influencing signaling pathways.
Anticancer Properties
Research indicates that compounds containing similar structural motifs exhibit anticancer activity. For instance, studies have shown that tetrazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10 | Induces apoptosis |
| Compound B | 15 | Inhibits cell proliferation |
The compound's structure suggests potential effectiveness against various cancer cell lines, although specific data for this compound is limited.
Anticonvulsant Activity
Similar piperazine derivatives have been evaluated for anticonvulsant properties. The structure of this compound suggests a potential role in modulating neurotransmitter systems involved in seizure activity.
Case Studies
Several studies have evaluated the biological activity of tetrazole-containing compounds:
-
Study on Antitumor Activity :
- Researchers synthesized a series of tetrazole derivatives and tested them against various cancer cell lines.
- Results indicated that certain derivatives exhibited IC50 values less than 20 µM, demonstrating significant cytotoxic effects.
-
Anticonvulsant Evaluation :
- A study assessed the anticonvulsant effects of piperazine-based compounds in animal models.
- Compounds similar to this compound showed promising results in reducing seizure frequency.
Comparison with Similar Compounds
Structural Modifications in Piperazine/Tetrazole Derivatives
Compound A : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone ()
- Key Differences: Replaces piperazine with piperidine (saturated six-membered ring without a second nitrogen). Ethanone linker instead of methanone.
- Implications: Piperidine’s reduced basicity may alter receptor binding compared to piperazine. Shorter ethanone linker could restrict conformational flexibility .
Compound B : 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone ()
- Ethanone linker instead of methanone.
- Implications :
Compound C : 1-(4-Fluorophenyl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone ()
- Key Differences: Fluorine substituent on the phenyl ring. Ethanone linker.
- Implications :
Thiophene-Containing Analogs
Compound D : [3-Ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone ()
- Key Differences: Ferrocene (organometallic) and benzo[b]thiophene replace tetrazole and simple thiophene.
- Implications :
Compound E : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) ()
- Key Differences: Trifluoromethylphenyl replaces tetrazole. Ethanone linker.
Mechanistic and Application Insights
- Tetrazole vs. Trifluoromethylphenyl : Tetrazole’s bioisosteric role may favor enzyme inhibition (e.g., angiotensin II receptor antagonists), while trifluoromethylphenyl enhances CNS activity .
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms facilitate stronger hydrogen bonding, critical for receptor affinity .
- Thiophene vs. Benzo[b]thiophene : Benzo-fused systems offer extended π-stacking but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
